1-[2-Bromovinyl]-4-trifluoromethylbenzene
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Overview
Description
1-[2-Bromovinyl]-4-trifluoromethylbenzene is an organic compound characterized by the presence of a bromovinyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[2-Bromovinyl]-4-trifluoromethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzene and a bromovinyl precursor.
Coupling Reaction: The brominated vinyl compound is then coupled with 4-trifluoromethylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
1-[2-Bromovinyl]-4-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions to form cyclic structures.
Common reagents used in these reactions include palladium catalysts, strong bases like sodium amide, and oxidizing agents such as m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Bromovinyl]-4-trifluoromethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as dielectric coatings.
Medicinal Chemistry: It is explored for its potential antiviral properties, particularly against herpes simplex virus.
Mechanism of Action
The mechanism of action of 1-[2-Bromovinyl]-4-trifluoromethylbenzene involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by interfering with viral DNA synthesis . The bromovinyl group is crucial for its activity, as it can form covalent bonds with nucleophilic sites on the viral DNA polymerase.
Comparison with Similar Compounds
1-[2-Bromovinyl]-4-trifluoromethylbenzene can be compared with other similar compounds, such as:
1-[2-Bromovinyl]-4-methylbenzene: This compound lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
1-[2-Bromovinyl]-4-chlorobenzene: The presence of a chlorine atom instead of a trifluoromethyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromovinyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromoethenyl)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXGMQKZNYMKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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